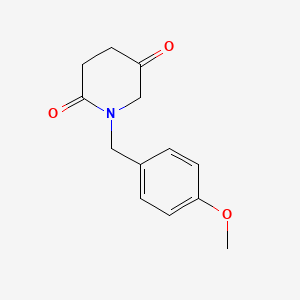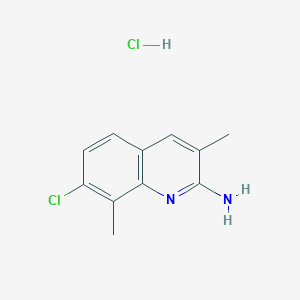
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is of interest due to its potential biological activities and its role in the metabolism of nicotine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. Common oxidizing agents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the di-N-oxide derivative.
Industrial Production Methods
Industrial production methods for (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide would likely involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to nicotine or other partially reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield nicotine, while substitution could produce a variety of N-substituted derivatives.
科学的研究の応用
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on biological systems, particularly in relation to nicotine metabolism.
Medicine: Potential therapeutic applications due to its interaction with nicotinic acetylcholine receptors.
Industry: Could be used in the development of nicotine-related products or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Nicotine: The parent compound, widely studied for its biological effects.
Nicotine N-oxide: A mono-oxidized derivative of nicotine.
Anabasine: Another alkaloid found in tobacco with similar biological activities.
Uniqueness
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to its specific stereochemistry and the presence of two N-oxide groups, which can significantly alter its chemical and biological properties compared to nicotine and other related compounds.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 |
InChIキー |
GSXMRZNVDIMTTQ-NUHJPDEHSA-N |
異性体SMILES |
C[N+]1(CCC[C@H]1C2=C[N+](=CC=C2)[O-])[O-] |
正規SMILES |
C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)
![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)







![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)

![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)

